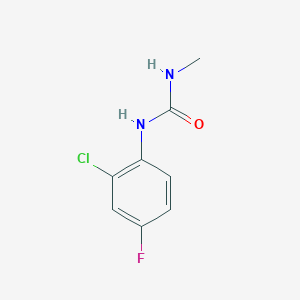
3-Chloro-5-propoxyphenol
Descripción general
Descripción
3-Chloro-5-propoxyphenol (CAS Number: 1881291-13-9) is a synthetic compound belonging to the group of phenolic compounds. It has a molecular weight of 186.64 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H11ClO2 . The InChI code for this compound is 1S/C9H11ClO2/c1-2-3-12-9-5-7 (10)4-8 (11)6-9/h4-6,11H,2-3H2,1H3 .Aplicaciones Científicas De Investigación
Chlorophenols in Municipal Solid Waste Incineration
A study focused on chlorophenols (CPs) in the context of Municipal Solid Waste Incineration (MSWI) highlights their role as precursors to dioxins in chemical and thermal processes. CPs, including compounds like 3-Chloro-5-propoxyphenol, are cited for their potential in incomplete combustion processes and various pathways, including oxidative conversion, hydrolysis, de novo synthesis, and more. This review suggests a unified pathway for CP formation, emphasizing their significance in environmental chemistry and waste management strategies (Peng et al., 2016).
Natural Attenuation in Hyporheic Zones
Research on chlorinated ethenes, closely related to chlorophenols, in hyporheic zones underlines the environmental impact and attenuation processes of these compounds. The study reviews key biogeochemical processes and the transformation potential in aquatic ecosystems, offering insights into the natural attenuation capacity and environmental fate of chlorophenols and their derivatives (Weatherill et al., 2018).
Chlorogenic Acid (CGA) Research
Although not directly related to this compound, research on Chlorogenic Acid (CGA), a phenolic compound, provides insights into the pharmacological and therapeutic roles of similar compounds. CGA exhibits antioxidant, anti-inflammatory, and various protective effects, which might parallel the biological interactions and applications of structurally related chlorophenols (Naveed et al., 2018).
Environmental Impact Assessment
An assessment of the environmental impact of certain chlorophenols, including 3-chlorophenol, evaluated their moderate toxic effects on mammalian and aquatic life. The study discusses the persistence, bioaccumulation, and organoleptic effects of these compounds, providing a comprehensive overview of their environmental and biological implications (Krijgsheld & Gen, 1986).
Degradation and Remediation Studies
Investigations into the degradation of chlorophenols by Zero Valent Iron (ZVI) and bimetals offer insights into remediation techniques. This research reviews the processes, mechanisms, and efficiency of ZVI and bimetallic systems in dechlorinating CPs, highlighting the potential for environmental cleanup and pollution mitigation strategies (Gunawardana et al., 2011).
Propiedades
IUPAC Name |
3-chloro-5-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYPDMWSYDAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310345 | |
| Record name | Phenol, 3-chloro-5-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1881291-13-9 | |
| Record name | Phenol, 3-chloro-5-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881291-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-chloro-5-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




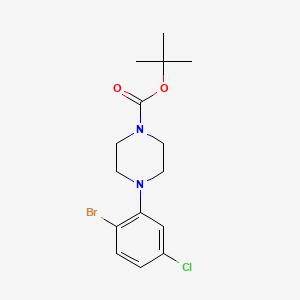

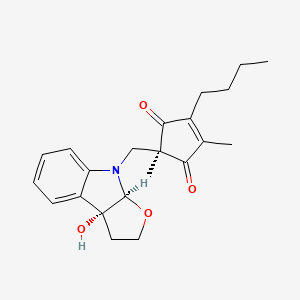


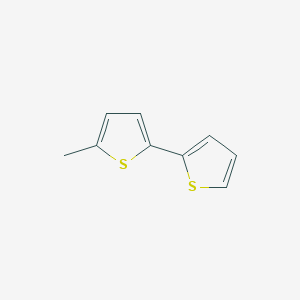
![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)
![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)
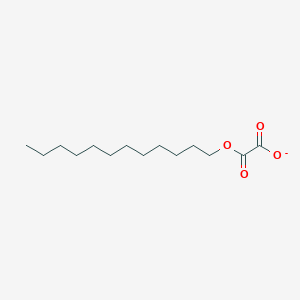
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
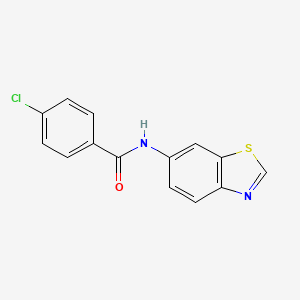
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)
